molecular formula C8H10IN3 B1221509 2-[(2-iodophenyl)methyl]guanidine CAS No. 46053-98-9

2-[(2-iodophenyl)methyl]guanidine

Cat. No.: B1221509
CAS No.: 46053-98-9
M. Wt: 275.09 g/mol
InChI Key: ZZBINWIXTJFNDX-UHFFFAOYSA-N
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Description

2-[(2-Iodophenyl)methyl]guanidine is a guanidine derivative featuring a 2-iodobenzyl group attached to the guanidine core. Guanidine derivatives are widely studied for their diverse biological activities, including roles as enzyme inhibitors, receptor antagonists, and antitumor agents.

Properties

CAS No.

46053-98-9

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

2-[(2-iodophenyl)methyl]guanidine

InChI

InChI=1S/C8H10IN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI Key

ZZBINWIXTJFNDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=C(N)N)I

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)I

Other CAS No.

46053-98-9

Synonyms

2-iodobenzylguanidine
ortho-iodobenzylguanidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (o-iodobenzyl)- typically involves the reaction of o-iodobenzylamine with a guanidine precursor. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Guanidine, (o-iodobenzyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylguanidines, while oxidation and reduction reactions can modify the guanidine moiety .

Scientific Research Applications

Guanidine, (o-iodobenzyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, (o-iodobenzyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The o-iodobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Group Variations

Substituent Effects on the Aromatic Ring
  • 2-[(3-Methylphenyl)methyl]guanidine (CAS 91267-29-7):

    • Features a methyl group at the 3-position of the benzyl ring.
    • The methyl group enhances lipophilicity compared to hydrogen but lacks the electronic effects of halogens. This may reduce binding specificity in biological systems compared to iodinated analogs .
    • Molecular Formula: C₉H₁₃N₃; Molar Mass: 163.22 g/mol.
  • 2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5): Contains a nitro group at the 2-position, which is strongly electron-withdrawing. However, nitro groups can confer toxicity risks . Molecular Formula: C₈H₈N₆O₂; Molar Mass: 236.20 g/mol.
  • 1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine: A trihalogenated derivative with bromine, chlorine, and fluorine. The combination of halogens may enhance halogen bonding interactions in enzyme inhibition, as seen in kinase inhibitors like SLP7111228 (Ki = 48 nM for SphK1) .
Modifications to the Guanidine Core
  • CHS 828 (N-(6-(4-Chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine): A cyanoguanidine with a pyridyl group and chlorophenoxy chain. It inhibits nicotinamide phosphoribosyltransferase (NAMPT) and shows potent antitumor activity. The cyanoguanidine group enhances metabolic stability compared to unmodified guanidines . Molecular Formula: C₂₀H₂₃ClN₆O; Molar Mass: 398.89 g/mol.
  • Cimetidine (N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine): A histamine H₂ receptor antagonist. The imidazole and thioether groups contribute to its selectivity, demonstrating how heterocyclic appendages modulate target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility
2-[(2-Iodophenyl)methyl]guanidine ~317.1 Iodine (electron-deficient) 2.8–3.5 Low (hydrophobic)
2-[(3-Methylphenyl)methyl]guanidine 163.22 Methyl (lipophilic) 1.5–2.0 Moderate in DMSO
CHS 828 398.89 Cyanoguanidine, pyridyl 3.1–3.8 Poor aqueous solubility
Cimetidine 252.34 Imidazole, thioether 0.4–1.0 High (polar groups)

*LogP values estimated using fragment-based methods.

  • However, its hydrophobicity may limit aqueous solubility, necessitating prodrug strategies .

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